ethyl 2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate ethyl 2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate
Brand Name: Vulcanchem
CAS No.: 1207043-15-9
VCID: VC7464242
InChI: InChI=1S/C20H20N2O2S/c1-3-24-19(23)14-25-20-21-13-18(16-10-5-4-6-11-16)22(20)17-12-8-7-9-15(17)2/h4-13H,3,14H2,1-2H3
SMILES: CCOC(=O)CSC1=NC=C(N1C2=CC=CC=C2C)C3=CC=CC=C3
Molecular Formula: C20H20N2O2S
Molecular Weight: 352.45

ethyl 2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate

CAS No.: 1207043-15-9

Cat. No.: VC7464242

Molecular Formula: C20H20N2O2S

Molecular Weight: 352.45

* For research use only. Not for human or veterinary use.

ethyl 2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate - 1207043-15-9

Specification

CAS No. 1207043-15-9
Molecular Formula C20H20N2O2S
Molecular Weight 352.45
IUPAC Name ethyl 2-[1-(2-methylphenyl)-5-phenylimidazol-2-yl]sulfanylacetate
Standard InChI InChI=1S/C20H20N2O2S/c1-3-24-19(23)14-25-20-21-13-18(16-10-5-4-6-11-16)22(20)17-12-8-7-9-15(17)2/h4-13H,3,14H2,1-2H3
Standard InChI Key BMHHJNDWDXHEIX-UHFFFAOYSA-N
SMILES CCOC(=O)CSC1=NC=C(N1C2=CC=CC=C2C)C3=CC=CC=C3

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a 1H-imidazole ring substituted at positions 1 and 5 with o-tolyl (2-methylphenyl) and phenyl groups, respectively. A thioether linkage connects the imidazole’s sulfur atom to an ethyl acetate moiety via a methylene bridge. This configuration introduces steric and electronic effects that influence reactivity and intermolecular interactions .

Key Structural Features:

  • Imidazole Core: A five-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

  • Substituents:

    • o-Tolyl Group (position 1): Introduces steric hindrance due to the ortho-methyl group.

    • Phenyl Group (position 5): Enhances aromatic stacking potential.

    • Thioacetate Side Chain: Provides a reactive site for nucleophilic substitution or oxidation .

Spectroscopic Identification

While specific spectral data for this compound are unavailable, analogous imidazole-thioethers exhibit distinct FT-IR and NMR signatures:

  • FT-IR: Bands at 1735–1743 cm⁻¹ (C=O ester stretch), 1215–1242 cm⁻¹ (C-O ester), and 744–759 cm⁻¹ (C-S-C stretch) .

  • ¹H NMR: Signals for aromatic protons (δ 6.8–7.8 ppm), methyl groups (δ 2.3–2.5 ppm), and methylene bridges (δ 4.0–4.5 ppm) .

Synthetic Methodologies

General Synthesis Pathway

The synthesis typically involves a multi-step sequence:

Step 1: Formation of the Imidazole Core

  • Cyclocondensation: Reacting an α-diketone with ammonium acetate and o-toluidine in acetic acid yields 1-(o-tolyl)-5-phenyl-1H-imidazole .

  • Thiolation: Treating the imidazole with thiourea and iodine under basic conditions introduces a thiol group at position 2 .

Step 2: Thioacetate Formation

  • Alkylation: The thiolated imidazole reacts with ethyl 2-chloroacetate in the presence of a base (e.g., K₂CO₃ or triethylamine) in ethanol under reflux .

Reaction Scheme:

1-(o-Tolyl)-5-phenyl-1H-imidazole-2-thiol+ClCH₂COOEtBaseEthyl 2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate\text{1-(o-Tolyl)-5-phenyl-1H-imidazole-2-thiol} + \text{ClCH₂COOEt} \xrightarrow{\text{Base}} \text{Ethyl 2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate}

Step 3: Purification

  • Recrystallization: Ethanol or ethyl acetate is commonly used to isolate the product.

  • Column Chromatography: Silica gel with hexane/ethyl acetate eluents improves purity .

Industrial-Scale Considerations

  • Continuous Flow Reactors: Enhance yield and reduce reaction times.

  • High-Performance Liquid Chromatography (HPLC): Ensures high-purity output for pharmaceutical applications .

Comparative Analysis with Analogous Compounds

Structural and Functional Comparisons

CompoundStructural DifferencesFunctional Implications
1-Phenyl-2-(p-tolyl)-1H-imidazoleLacks thioacetate groupReduced electrophilicity
Ethyl 2-((1-phenyl-1H-imidazol-2-yl)thio)acetateNo o-tolyl substituentAltered steric profile
2-Mercapto-1-phenyl-5-(p-tolyl)-1H-imidazoleFree thiol groupHigher reactivity in redox reactions

The o-tolyl and thioacetate groups in the target compound confer unique stability and binding properties compared to analogs .

Applications in Material Science

Coordination Chemistry

The thioether and nitrogen atoms facilitate metal coordination, enabling applications in:

  • Catalysis: Palladium complexes for cross-coupling reactions.

  • Sensors: Luminescent probes for metal ion detection .

Polymer Additives

  • Stabilizers: Thioethers act as antioxidants in polyolefins.

  • Flame Retardants: Synergistic effects with phosphorus-based compounds .

Challenges and Future Directions

Synthetic Limitations

  • Low Yields: Steric hindrance from o-tolyl groups reduces reaction efficiency.

  • Byproducts: Competing N-alkylation during thioacetate formation .

Research Opportunities

  • Structure-Activity Relationships (SAR): Systematic modification of substituents.

  • In Vivo Studies: Efficacy and toxicity profiling in animal models .

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